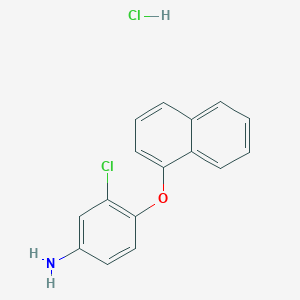
3-Chloro-4-(1-naphthyloxy)aniline hydrochloride
説明
“3-Chloro-4-(1-naphthyloxy)aniline hydrochloride” is a chemical compound with the CAS Number: 87170-22-7 . Its molecular weight is 306.19 . The IUPAC name for this compound is 3-chloro-4-(1-naphthyloxy)aniline hydrochloride .
Safety Information The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
科学的研究の応用
Synthesis of [1,3]oxazine Derivatives An efficient synthesis method for 1,3-oxazine derivatives involves a one-pot, multicomponent condensation process. This method uses α- or β-naphthol, an aniline, and formaldehyde with thiamine hydrochloride (VB1) acting as a biodegradable and reusable catalyst. This synthesis is conducted in water, which serves as a universal solvent (Dhakane et al., 2014).
Intermediate in Beta-Adrenergic Receptor Blockers Compounds like (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, closely related to 3-Chloro-4-(1-naphthyloxy)aniline hydrochloride, are intermediates in creating beta-adrenergic blocking agents and antihypertensive drugs such as propranolol and nadoxolol. The preparation and kinetic resolution studies of these compounds are crucial for obtaining them in highly optically pure forms, which are essential for their pharmacological efficacy (Kapoor et al., 2003).
Electrochemical Copolymerization Electrochemical copolymerization involving 1-naphthylamine, a compound structurally similar to 3-Chloro-4-(1-naphthyloxy)aniline, with aniline and o-toluidine, showcases its potential in polymer science. The copolymers exhibit both electrochemical and spectroelectrochemical properties, indicating their possible application in material science (Chung et al., 2001).
Catalytic Synthesis of Arylamides Arylamides of 3-hydroxy-2-naphthoic acid, which are structurally similar to 3-Chloro-4-(1-naphthyloxy)aniline, find widespread use in producing organic azo pigments, medicines, and pesticides. The synthesis of these arylamides, including 3-hydroxy-2-naphthoic acid anilide, is facilitated by certain catalysts, pointing towards their importance in organic chemistry and industrial applications (Shteinberg, 2022).
Biotransformation in Carcinogenic Substances Modified anilines, including 3-chloro-4-hydroxyaniline, a close derivative of the chemical , have been identified in the metabolic pathways of carcinogenic substances like 1-(4-chlorophenyl)-3,3-dimethyltriazene. This research provides insight into the biotransformation processes and potential toxicity pathways of similar chemical compounds (Kolar & Schlesiger, 1975).
特性
IUPAC Name |
3-chloro-4-naphthalen-1-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO.ClH/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15;/h1-10H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHEMZGYFOOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1-naphthyloxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
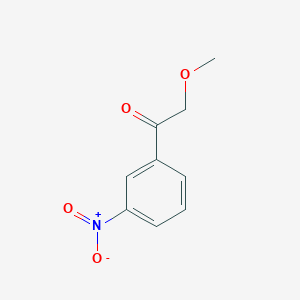
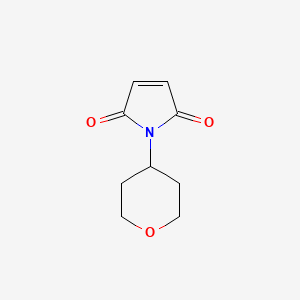

![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)
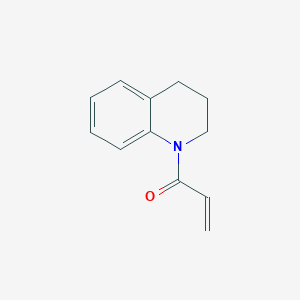

amino]-acetic acid](/img/structure/B1419156.png)
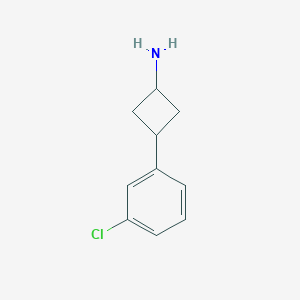
![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)